molecular formula C16H13FN4O3 B11319795 4-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate

4-(1H-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate

Cat. No.: B11319795
M. Wt: 328.30 g/mol
InChI Key: MULGKJNBWLFHTL-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate is a synthetic organic compound that features a tetrazole ring and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the propanoate moiety.

    Reduction: Reduction reactions may target the tetrazole ring or the fluorophenoxy group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes. The fluorophenoxy group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)propanoate
  • 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-bromophenoxy)propanoate

Uniqueness

The presence of the fluorophenoxy group in 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-fluorophenoxy)propanoate provides unique properties such as increased lipophilicity and metabolic stability compared to its chloro or bromo analogs. This can result in better pharmacokinetic properties and enhanced biological activity.

Properties

Molecular Formula

C16H13FN4O3

Molecular Weight

328.30 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-fluorophenoxy)propanoate

InChI

InChI=1S/C16H13FN4O3/c1-11(23-14-6-2-12(17)3-7-14)16(22)24-15-8-4-13(5-9-15)21-10-18-19-20-21/h2-11H,1H3

InChI Key

MULGKJNBWLFHTL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=C(C=C3)F

Origin of Product

United States

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